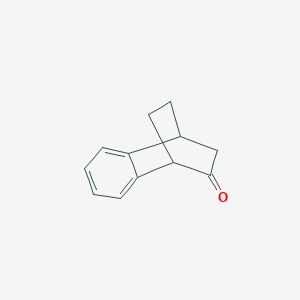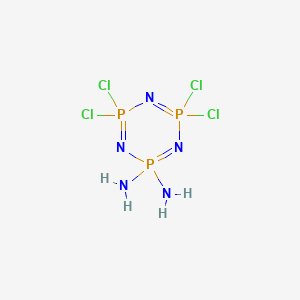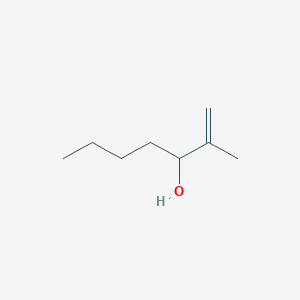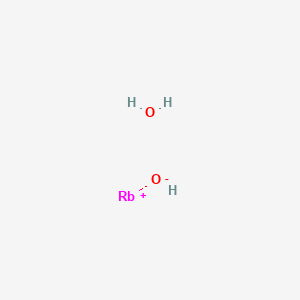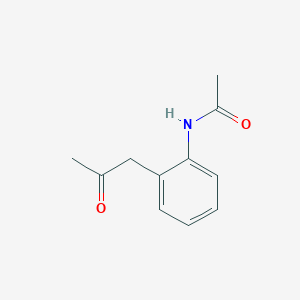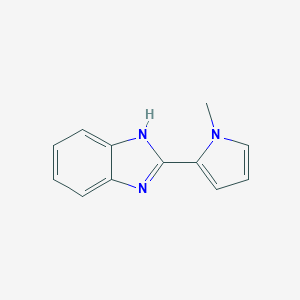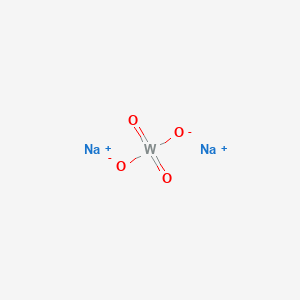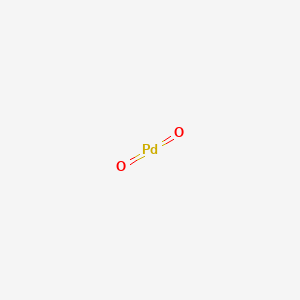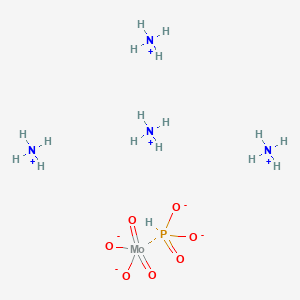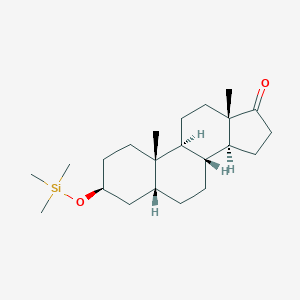
3beta-(Trimethylsiloxy)-5beta-androstan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(Trimethylsiloxy)-5beta-androstan-17-one, also known as TMS, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
3beta-(Trimethylsiloxy)-5beta-androstan-17-one acts as an androgen receptor agonist, binding to the AR and activating downstream signaling pathways. This activation leads to the transcription of genes involved in various physiological processes, including muscle growth and bone density. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Biochemical And Physiological Effects
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have various biochemical and physiological effects, including increased muscle growth and bone density. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body.
Advantages And Limitations For Lab Experiments
The advantages of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments include its high binding affinity for the AR and its potential applications in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, the limitations of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one include its potential toxicity and the need for further research to fully understand its effects on the human body.
Future Directions
There are many potential future directions for the study of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one, including its potential as a therapeutic agent for inflammatory diseases and its applications in the development of new AR ligands. Additionally, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body and its potential for use in other scientific research applications.
Conclusion
In conclusion, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments, its potential applications make it a valuable tool in scientific research.
Synthesis Methods
3beta-(Trimethylsiloxy)-5beta-androstan-17-one can be synthesized using various methods, including the reduction of 3beta-acetoxy-5beta-androstan-17-one using lithium aluminum hydride or borane-dimethylamine complex. Another method involves the reaction of 5alpha-androstane-3,17-dione with trimethylsilyl triflate in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one.
Scientific Research Applications
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in various scientific research applications, including the study of androgen receptor (AR) ligands. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have a high binding affinity for the AR, making it a useful tool in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in the study of steroid metabolism and the synthesis of other steroid compounds.
properties
CAS RN |
10426-96-7 |
|---|---|
Product Name |
3beta-(Trimethylsiloxy)-5beta-androstan-17-one |
Molecular Formula |
C22H38O2Si |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h15-19H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |
InChI Key |
RKALSSDGCWGKHQ-WZYQIZRJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



